molecular formula C26H21F2N3O2 B2694539 (3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone CAS No. 1210371-05-3

(3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone

Cat. No. B2694539
CAS RN: 1210371-05-3
M. Wt: 445.47
InChI Key: FHTGJNXZXLMDJE-UHFFFAOYSA-N
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Description

(3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C26H21F2N3O2 and its molecular weight is 445.47. The purity is usually 95%.
BenchChem offers high-quality (3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity and Synthesis

Compounds structurally related to (3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone have been synthesized and evaluated for their antitumor activities. For instance, derivatives of 1H-indazol-1-yl(3-fluorophenyl)methanone were synthesized through a condensation process and showed distinct inhibition on the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2 (Tang & Fu, 2018). This highlights the interest in exploring similar compounds for antitumor research.

Photochemical Transformations

Another area of research involves the photochemical transformations of compounds that share structural features with the one . Photochemical rearrangement of pyrazolyl-cis-1,2-dibenzoylalkenes, which are structurally related, has been reported, leading to the formation of a mixture of butenoic acid and tetrahydroisoquinoline derivatives under certain conditions (Lohray et al., 1984). Such studies point to the potential utility of similar compounds in developing photochemically active materials or studying photoinduced chemical processes.

Antioxidant Properties

Additionally, compounds with dihydroxyphenyl structures have been synthesized and evaluated for their antioxidant properties. For example, (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives showed effective antioxidant power in various assays, indicating that compounds bearing phenolic rings and hydroxyl groups could serve as potent antioxidants (Çetinkaya et al., 2012). This suggests that the compound , if it shares similar functional groups, could potentially exhibit antioxidant activities.

Antimicrobial Activity

The synthesis of fluorine-containing pyrazoles and their evaluation for antimicrobial activity against various bacterial strains and fungi indicate the potential for related compounds to serve as antimicrobial agents. Specifically, certain pyrazole derivatives exhibited promising activities against bacterial strains such as Staphylococcus aureus and Escherichia coli (Gadakh et al., 2010). This research direction underscores the relevance of exploring similar compounds for their antimicrobial properties.

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N3O2/c27-21-7-5-18(6-8-21)17-33-24-16-31(23-11-9-22(28)10-12-23)29-25(24)26(32)30-14-13-19-3-1-2-4-20(19)15-30/h1-12,16H,13-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTGJNXZXLMDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NN(C=C3OCC4=CC=C(C=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone

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